molecular formula C16H16N4O3S B2719083 5-(2,5-dimethoxyphenyl)-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1239222-97-9

5-(2,5-dimethoxyphenyl)-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2719083
CAS No.: 1239222-97-9
M. Wt: 344.39
InChI Key: NJVBBQWCJRKEOP-UHFFFAOYSA-N
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Description

5-(2,5-dimethoxyphenyl)-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-dimethoxyphenyl)-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a dimethoxyphenyl halide.

    Formation of the Thiazole Ring: This can be synthesized by the reaction of a thioamide with a haloketone.

    Coupling Reaction: The final step involves coupling the pyrazole and thiazole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the amide bond, leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halides, nitrates, and sulfonates can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

5-(2,5-dimethoxyphenyl)-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction, depending on the specific biological context.

Comparison with Similar Compounds

    5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the thiazole ring but shares the pyrazole and dimethoxyphenyl groups.

    N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide: Lacks the dimethoxyphenyl group but shares the pyrazole and thiazole rings.

Uniqueness: The presence of both the dimethoxyphenyl and thiazole rings in 5-(2,5-dimethoxyphenyl)-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide makes it unique compared to its similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-9-8-17-16(24-9)18-15(21)13-7-12(19-20-13)11-6-10(22-2)4-5-14(11)23-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVBBQWCJRKEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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